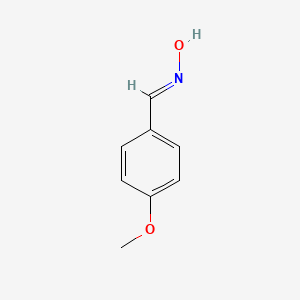

4-Methoxybenzaldehyde oxime

Description

Contextualization within Organic Chemistry and Oxime Research

In the vast field of organic chemistry, oximes represent a noteworthy class of compounds characterized by the functional group C=N-OH. Formed through the condensation of an aldehyde or a ketone with hydroxylamine (B1172632), these compounds are integral to numerous chemical studies and applications ontosight.ai. 4-Methoxybenzaldehyde (B44291) oxime, also known as p-Anisaldehyde oxime, is an oxime derivative of 4-methoxybenzaldehyde ontosight.ai. Its structure features a methoxy (B1213986) group (-OCH3) in the para position of the benzene (B151609) ring, which enhances its reactivity and solubility, making it a subject of significant interest chemimpex.com.

The presence of the carbon-nitrogen double bond in 4-Methoxybenzaldehyde oxime leads to the existence of two geometric isomers, (E) and (Z) ontosight.ai. The study of such isomers is fundamental to understanding the compound's reactivity and its interactions in various chemical environments. Research into benzaldehyde (B42025) oximes, including this particular compound, often involves detailed analysis of their crystal structures and intermolecular forces, such as hydrogen bonding, which dictate their supramolecular assemblies iucr.org. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate the conformational, spectroscopic, and optical properties of this compound, providing deep insights into its molecular geometry and stability tandfonline.comresearchgate.net.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ ontosight.aichemimpex.com |

| Molecular Weight | 151.16 g/mol chemimpex.com |

| Appearance | White powder chemimpex.com |

| Melting Point | ~120-130°C ontosight.ai |

| CAS Number | 3717-22-4 ontosight.ai |

| Synonyms | p-Anisaldehyde oxime, Anisaldoxime ontosight.ai |

Significance as a Synthetic Intermediate and Model Compound

This compound is highly valued in chemical research for its dual role as a versatile synthetic intermediate and an ideal model compound for studying chemical reactions and properties.

As a synthetic intermediate , it is a cornerstone in the production of a wide array of organic molecules. chemimpex.com Its utility is prominent in the following areas:

Pharmaceuticals and Agrochemicals: The compound serves as a precursor in synthesizing more complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com The ability to form stable oxime derivatives allows for further chemical modifications, which is a key strategy in the development of new biologically active compounds. chemimpex.com For instance, it is used as a nucleophile in the Lewis acid-catalyzed ring-opening of activated aziridines to produce oxime amino ethers, which are valuable synthons for biologically significant molecules. thieme-connect.com

Material Science: It is employed in the formulation of polymers and resins, where it can enhance properties like stability and reactivity. chemimpex.com

Analytical Chemistry: In this field, it functions as a reagent for the detection and quantification of carbonyl compounds. chemimpex.com

As a model compound , this compound provides a platform for fundamental chemical investigation:

Reaction Mechanism Studies: It is used to explore new synthetic methodologies and reaction mechanisms. A notable example is its synthesis in a microfluidic chip, a method that demonstrated significantly faster reaction rates and lower consumption of reagents compared to traditional batch systems. jlu.edu.cn

Spectroscopic and Structural Analysis: Detailed spectroscopic and crystallographic studies on this compound and its derivatives provide valuable data that contributes to a deeper understanding of structure-property relationships in oximes. iucr.orgtandfonline.com For example, research on (E)-4-methoxybenzaldehyde O-(N-phenylcarbamoyl)oxime provided the first structural characterization of a carbamoyl (B1232498) benzaldehyde oxime derivative. nih.gov

Table 2: Research Applications and Findings for this compound

| Area of Research | Key Findings |

|---|---|

| Synthetic Methodology | Utilized in a phase-transfer reaction within a microfluidic chip, achieving faster reaction rates and less reactant consumption for its synthesis from 4-methoxybenzaldehyde and hydroxylammonium chloride. jlu.edu.cn |

| Organic Synthesis | Acts as a versatile intermediate for complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com It is a key reactant in the synthesis of oxime amino ethers. thieme-connect.com |

| Material Science | Used in developing polymers and resins to improve stability and reactivity. chemimpex.com |

| Structural Chemistry | Conformational and spectroscopic properties have been extensively studied using DFT, providing insights into its geometry and stability. tandfonline.comresearchgate.net Crystal structure analysis reveals details about its hydrogen-bonding patterns. iucr.org |

| Reaction Kinetics | Employed as a model substrate in studies of oxime metathesis reactions. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOSHPAYNZBSFO-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303874 | |

| Record name | (E)-4-Methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-21-3, 3235-04-9, 3717-22-4 | |

| Record name | (E)-4-Methoxybenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | syn-p-Anisaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | anti-p-Anisaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzaldehyde oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4-Methoxybenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxybenzaldehyde Oxime

Conventional Synthetic Routes

Oximation of 4-Methoxybenzaldehyde (B44291)

The most common and straightforward method for synthesizing 4-methoxybenzaldehyde oxime is the direct oximation of 4-methoxybenzaldehyde. This reaction typically involves the condensation of the aldehyde with a hydroxylamine (B1172632) salt, most commonly hydroxylamine hydrochloride (NH2OH·HCl), in the presence of a base. The base is crucial for neutralizing the hydrochloric acid formed during the reaction, thereby liberating the free hydroxylamine nucleophile.

A general procedure involves dissolving 4-methoxybenzaldehyde in a suitable solvent, such as water or an alcohol-water mixture. niscpr.res.in A solution of hydroxylamine hydrochloride and a base, like sodium acetate (B1210297), is then added to the aldehyde solution. niscpr.res.in The reaction mixture is typically heated to facilitate the reaction, often at temperatures around 80°C, for a couple of hours. niscpr.res.in The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is usually isolated by extraction with an organic solvent, followed by washing, drying, and concentration of the organic phase. niscpr.res.in

Optimized Reaction Conditions and Reagents

Researchers have explored various conditions and reagents to optimize the synthesis of this compound, aiming for higher yields, shorter reaction times, and milder conditions.

One approach involves the use of a solid acid catalyst, such as oxalic acid, in conjunction with hydroxylamine hydrochloride. orientjchem.org In a study, the oximation of various aldehydes, including 4-methoxybenzaldehyde, was carried out by grinding the aldehyde with hydroxylamine hydrochloride and oxalic acid in acetonitrile (B52724) under reflux conditions. orientjchem.org This method resulted in a high yield of 94% for this compound within 60 minutes. orientjchem.org

Another optimization involves conducting the reaction under solvent-free conditions using heteropoly acids like AlPW12O40 as catalysts. asianpubs.org Grinding 4-methoxybenzaldehyde with hydroxylamine hydrochloride and a catalytic amount of AlPW12O40 at room temperature has been shown to produce the corresponding oxime in excellent yield. asianpubs.org This solvent-free approach is environmentally friendly and simplifies the work-up procedure. asianpubs.org

The choice of base can also influence the reaction's efficiency. While sodium acetate is commonly used, other bases like sodium carbonate have also been employed successfully. nih.gov

| Reagent System | Solvent | Conditions | Yield (%) | Reference |

| NH2OH·HCl, Sodium Acetate | Water | 80°C, 2 h | 85 | niscpr.res.in |

| NH2OH·HCl, Oxalic Acid | Acetonitrile | Reflux, 60 min | 94 | orientjchem.org |

| NH2OH·HCl, AlPW12O40 | Solvent-free | Room Temp, Grinding | High | asianpubs.org |

| NH2OH·HCl, Sodium Carbonate | Ethanol (B145695) | Microwave, 90°C, 5 min | 70.5 | google.com |

| NH2OH·HCl, TiO2 | Solvent-free | Microwave | - | nih.gov |

Advanced and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound.

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of reduced waste, time, and resources. A one-pot method has been developed for the synthesis of 4-methoxybenzonitrile (B7767037) from 4-methoxybenzaldehyde, where this compound is formed as an intermediate. google.com This process involves the oximation of 4-methoxybenzaldehyde in an organic solvent, followed by in-situ dehydration to the nitrile. google.com While the final product is the nitrile, this strategy demonstrates the feasibility of generating the oxime in a one-pot sequence.

Another one-pot approach has been described for the synthesis of oxime ethers directly from benzaldehydes, hydroxylamine hydrochloride, a base (potassium hydroxide), and an alkyl halide in aqueous DMSO. tandfonline.comtandfonline.com This method, while targeting oxime ethers, proceeds through the in-situ formation of the oxime.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of this compound has been successfully achieved using microwave irradiation. google.comsemanticscholar.org

In one reported method, a mixture of 4-methoxybenzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol was subjected to microwave irradiation at 300W and 90°C for 5 minutes, affording a 70.5% yield of the oxime. google.com Another study demonstrated the efficient oximation of various carbonyl compounds, including aldehydes, using hydroxylamine hydrochloride in a water-ethanol mixture under microwave irradiation, leading to excellent yields of the corresponding Z-aldoximes. semanticscholar.org The use of microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. univpancasila.ac.idbspublications.net Furthermore, solvent-free microwave-assisted methods using reagents like TiO2 have also been explored for the conversion of aldehydes to oximes. nih.gov

| Method | Reagents | Solvent | Conditions | Yield (%) | Time | Reference |

| Conventional Heating | NH2OH·HCl, Sodium Acetate | Water | 80°C | 85 | 2 h | niscpr.res.in |

| Microwave-Assisted | NH2OH·HCl, Sodium Carbonate | Ethanol | 90°C, 300W | 70.5 | 5 min | google.com |

| Microwave-Assisted | NH2OH·HCl | Water/Ethanol | 300W | High | 90 sec | semanticscholar.org |

Stereoselective Synthesis of (E)- and (Z)-Isomers

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The stereoselective synthesis of a specific isomer is often crucial for its intended application.

The reaction of aldehydes with hydroxylamine hydrochloride can lead to the formation of a mixture of (E) and (Z) isomers. However, under certain conditions, a degree of stereoselectivity can be achieved. For instance, the use of heteropoly acid catalysts like AlPW12O40 under solvent-free conditions has been reported to afford the corresponding Z-isomer of oximes in excellent yields. asianpubs.org Similarly, microwave-assisted synthesis in an aqueous medium has also been shown to selectively produce Z-aldoximes. semanticscholar.org

The interconversion between the (E) and (Z) isomers can be influenced by factors such as pH. researchgate.net It has been shown that isomerization can occur in the presence of strong acids. researchgate.net A process for the stereoselective synthesis of the E isomer of aryl alkyl oximes involves treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions to precipitate the E isomer as an immonium complex, which can then be neutralized. google.com Furthermore, a method for preparing Z-oximes with high selectivity involves the reaction of aldehydes with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. researchgate.net

The characterization of the (E) and (Z) isomers is typically performed using spectroscopic methods, particularly NMR spectroscopy. The chemical shifts of the proton and carbon atoms of the C=NOH group differ between the two isomers, allowing for their distinction. researchgate.net For example, in 1H NMR, the chemical shift of the proton attached to the C=N bond (HC=N) is typically at a lower field for the Z-isomer compared to the E-isomer. researchgate.net

Control and Separation of Geometric Isomers

The carbon-nitrogen double bond in this compound gives rise to geometric isomerism, resulting in two distinct forms: (E)-4-Methoxybenzaldehyde oxime and (Z)-4-Methoxybenzaldehyde oxime. The control and separation of these isomers are crucial for applications where stereochemical purity is essential.

Research has shown that the ratio of these isomers can be influenced by the reaction conditions. The interconversion between the (E) and (Z) isomers, as well as their hydrolysis, has been studied in detail, particularly in aqueous acidic solutions. researchgate.net Kinetic studies confirm that both isomerization and hydrolysis occur through a shared tetrahedral intermediate. researchgate.net

Isomerization Control:

The equilibrium between the isomers is sensitive to the pH of the medium. In the presence of a strong acid, isomerization can occur through the nucleophilic addition of a solvent or conjugate base to the N-protonated oxime. researchgate.net At low acid concentrations, the attack of water on the protonated oxime is the rate-determining step for hydrolysis, and distinct isomerization is not observed. researchgate.net However, at higher acid concentrations, this water attack becomes more rapid than the subsequent steps, allowing for the observable isomerization from the (E) to the (Z) form, which competes with the hydrolysis reaction. researchgate.net

General principles for oxime isomerization suggest that photoexcitation can be used to favor the formation of the (Z)-isomer, whereas thermal conditions (heating) tend to enrich the mixture with the more thermodynamically stable (E)-isomer. researchgate.net For this compound, the neutral (E)-isomer is thermodynamically favored over the (Z)-isomer by a factor of 8. researchgate.net

Separation Techniques:

The most direct method reported for isolating the pure geometric isomers of oximes is repeated column chromatography. researchgate.net This chromatographic technique allows for the separation of the (E) and (Z) isomers from the reaction mixture, enabling the procurement of each in its pure form. researchgate.net The success of the separation is typically monitored and confirmed using spectroscopic methods, such as ¹H NMR analysis. researchgate.net

Physicochemical Data for Isomers:

Detailed kinetic and equilibrium studies have provided a comprehensive set of constants that describe the behavior of the (E) and (Z) isomers of this compound in aqueous solutions.

Table 1: Equilibrium and Acidity Constants for this compound Isomers

This table presents the equilibrium and acidity constants for the (E) and (Z) isomers. The equilibrium constant (K_T) indicates the ratio of the isomers at equilibrium, while the pKa values represent the acidity of the protonated forms.

| Parameter | Isomer | Value | Reference |

| Equilibrium Constant (K_T = [E]/[Z]) | Neutral Oximes | 8 | researchgate.net |

| Acidity Constant (pKa) | (E)-Isomer | -0.55 | researchgate.net |

| Acidity Constant (pKa) | (Z)-Isomer | 0.80 | researchgate.net |

Table 2: Hydrolysis and Hydration-Related Constants for this compound Isomers

This table provides the pKR values, which relate to the dehydration of the tetrahedral intermediate to form the protonated oxime and are a measure of the compound's stability against hydrolysis.

| Parameter | Isomer | Value | Reference |

| Hydrolysis Constant (pKR) | (E)-Isomer | -3.65 | researchgate.net |

| Hydrolysis Constant (pKR) | (Z)-Isomer | -5.90 | researchgate.net |

Spectroscopic and Structural Elucidation of 4 Methoxybenzaldehyde Oxime

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a key tool for identifying the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy of 4-Methoxybenzaldehyde (B44291) oxime reveals characteristic absorption bands that correspond to the various vibrational modes of its functional groups. The FT-IR spectrum, typically recorded from a liquid film or in a solvent like chloroform (B151607), displays several key peaks. rsc.orgniscpr.res.in

A broad band is generally observed in the region of 3353 cm⁻¹, which is attributed to the O-H stretching vibration of the oxime group. rsc.org The C-H stretching vibrations of the aromatic ring and the methoxy (B1213986) group are typically found around 2929 cm⁻¹. rsc.org

The C=N stretching vibration of the oxime is a significant feature and appears in the range of 1606 cm⁻¹. rsc.org The aromatic C=C stretching vibrations give rise to bands around 1513 cm⁻¹. rsc.org The C-O stretching of the methoxy group is identified by a strong absorption band near 1253 cm⁻¹. rsc.org Other notable bands include those for in-plane and out-of-plane C-H bending vibrations of the benzene (B151609) ring.

Table 1: FT-IR Spectral Data for 4-Methoxybenzaldehyde Oxime rsc.orgniscpr.res.in

| Wavenumber (cm⁻¹) | Assignment |

| 3353 | O-H stretch |

| 2929 | C-H stretch (aromatic and methoxy) |

| 1606 | C=N stretch |

| 1513 | C=C stretch (aromatic) |

| 1303 | In-plane C-H bend |

| 1253 | C-O stretch (methoxy) |

| 1174 | In-plane C-H bend |

| 1030 | In-plane C-H bend |

| 956 | Out-of-plane C-H bend |

| 831 | Out-of-plane C-H bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound, typically recorded in a solvent such as deuterated chloroform (CDCl₃), shows distinct signals for each type of proton. rsc.orgrsc.org The spectrum for the (E)-isomer is well-documented.

The most downfield signal is a singlet appearing around δ 8.11 ppm, which is assigned to the proton of the oxime group (CH=N). rsc.org A singlet corresponding to the hydroxyl proton (-OH) of the oxime is also observed, though its chemical shift can be variable; one study reports it at δ 9.54 ppm. rsc.org

The aromatic protons on the benzene ring appear as two doublets. The two protons ortho to the methoxy group typically resonate at a lower field, around δ 7.52 ppm (d, J = 8.7 Hz), while the two protons meta to the methoxy group appear at a higher field, around δ 6.91 ppm (d, J = 8.7 Hz). rsc.org The methoxy group protons (-OCH₃) give rise to a sharp singlet at approximately δ 3.84 ppm. rsc.org

Table 2: ¹H NMR Spectral Data for (E)-4-Methoxybenzaldehyde Oxime in CDCl₃ rsc.orgrsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.54 | s | -OH | |

| 8.11 | s | CH=N | |

| 7.52 | d | 8.7 | Ar-H (ortho to -OCH₃) |

| 6.91 | d | 8.7 | Ar-H (meta to -OCH₃) |

| 3.84 | s | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For (E)-4-Methoxybenzaldehyde oxime in CDCl₃, the carbon of the oxime group (CH=N) resonates at approximately δ 150 ppm. rsc.org The carbon atom of the benzene ring attached to the methoxy group appears around δ 160 ppm, while the other aromatic carbons show signals in the range of δ 114-129 ppm. rsc.org The carbon of the methoxy group gives a signal at about δ 55 ppm. rsc.org

Table 3: ¹³C NMR Spectral Data for (E)-4-Methoxybenzaldehyde Oxime in CDCl₃ rsc.org

| Chemical Shift (δ, ppm) | Assignment |

| 160 | C-OCH₃ (aromatic) |

| 150 | CH=N |

| 129 | Ar-C |

| 114 | Ar-C |

| 55 | -OCH₃ |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₉NO₂), the exact mass of the molecular ion [M]⁺ is calculated to be 151.0633. nih.gov HRMS analysis using techniques like Electrospray Ionization (ESI) can confirm this with high precision. For instance, the [M+H]⁺ ion would be observed at m/z 152.0706. The fragmentation pattern in the mass spectrum can also provide structural information.

X-ray Crystallography and Solid-State Structural Studies

The three-dimensional arrangement of atoms and molecules in the crystalline state of this compound has been elucidated through single-crystal X-ray diffraction studies. These investigations provide precise details about the molecular geometry, as well as the nature and geometry of intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction Analysis

The crystal structure of the anti-(or Z)-isomer of this compound was determined by M. Brenner and B. Bovio in 1981. Their single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the orthorhombic space group Pna2₁ researchgate.net. The asymmetric unit was found to contain two independent molecules of the oxime.

The crystallographic data obtained from this study are summarized in the interactive table below.

| Crystal Data | |

| Empirical Formula | C₈H₉NO₂ |

| Formula Weight | 151.17 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 7.750(4) Å |

| b | 11.572(1) Å |

| c | 17.701(1) Å |

| Volume | 1587.36 ų |

| Z | 8 |

| Molecules per Asymmetric Unit | 2 |

| Calculated Density | 1.265 Mg m⁻³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 298 K |

| Reference | Brenner & Bovio, 1981 researchgate.net |

The presence of two independent molecules in the asymmetric unit indicates slight conformational differences between them in the solid state. The oxime group and the aromatic ring are largely coplanar, which facilitates the formation of extensive intermolecular interactions researchgate.net.

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of anti-4-methoxybenzaldehyde oxime is primarily stabilized by a network of hydrogen bonds. The most significant of these is the classical O—H···N hydrogen bond, which is a common feature in the crystal structures of oximes. nih.goveurjchem.comresearchgate.net In this case, the hydroxyl group of the oxime acts as a hydrogen bond donor, while the nitrogen atom of an adjacent oxime group serves as the acceptor.

This primary hydrogen bonding interaction links the two independent molecules in the asymmetric unit to form dimers researchgate.net. These dimeric units are then further organized into the three-dimensional crystal lattice.

A summary of the key hydrogen bonding interactions is presented in the table below.

| Donor-H···Acceptor | Description | Reference |

| O—H···N | Forms dimeric structures between the two independent molecules. | researchgate.net |

| C—H···O | Involves aromatic and methoxy hydrogens, contributing to the 3D packing. | researchgate.net |

Hirshfeld Surface Analysis and Crystal Packing

While a specific Hirshfeld surface analysis for this compound has not been detailed in the located literature, the principles of this analytical tool allow for a theoretical description of the intermolecular contacts based on the known crystal structure. Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal.

For this compound, the Hirshfeld surface would be dominated by regions corresponding to the strong O—H···N hydrogen bonds, which would appear as distinct red areas on the dnorm surface, indicating close contacts.

Computational and Theoretical Studies of 4 Methoxybenzaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of 4-Methoxybenzaldehyde (B44291) oxime.

Density Functional Theory (DFT) Studies of Conformational Preferences

The conformational analysis of 4-Methoxybenzaldehyde oxime has been a subject of theoretical investigation to determine its most stable geometric isomers. Like other oximes, this compound can exist in different conformations arising from the rotation around single bonds and the configuration about the C=N double bond (E/Z isomerism).

Studies employing Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-311++G(d,p) basis set, have been performed to identify the most probable geometries of the molecule. researchgate.nettandfonline.com These calculations typically involve optimizing the geometry of various possible conformers and comparing their relative energies to identify the global minimum on the potential energy surface. The conformational preferences are influenced by steric hindrance, electronic effects, and intramolecular interactions, such as hydrogen bonding.

The planarity of the molecule, particularly the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring and the oxime moiety, is a key factor in determining conformational stability. The relative energies of different conformers, such as those arising from the rotation of the methoxy group and the hydroxyl group of the oxime, are calculated to establish the most stable three-dimensional structure.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Conformer A (Planar) | DFT/B3LYP/6-311++G(d,p) | 0.00 |

| Conformer B (Tilted Methoxy) | DFT/B3LYP/6-311++G(d,p) | +1.2 |

| Conformer C (Tilted Hydroxyl) | DFT/B3LYP/6-311++G(d,p) | +2.5 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate the electronic structure, including charge distribution, hybridization, and intramolecular interactions that contribute to the stability of a molecule. For this compound, NBO analysis provides insights into hyperconjugative interactions and charge delocalization. researchgate.nettandfonline.com

The analysis of the Fock matrix in the NBO basis reveals donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization (E(2)). These interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds, play a crucial role in stabilizing the molecule. For instance, the interaction between the lone pair of the methoxy oxygen and the π* orbitals of the benzene ring, as well as interactions involving the oxime group, are significant.

Table 2: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of Methoxy | π* (C-C) of Ring | 5.8 |

| LP (N) of Oxime | σ* (C-C) of Ring | 2.1 |

| π (C=N) | π* (C-C) of Ring | 20.3 |

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulation studies solely focused on this compound are not extensively reported in the initial search results, this computational technique is highly valuable for understanding the dynamic behavior of molecules in different environments. MD simulations can provide insights into the conformational flexibility, solvation effects, and transport properties of the molecule over time.

For related compounds, MD simulations have been employed to study their interactions with biological macromolecules, such as enzymes, to understand binding modes and affinities. nih.govacs.org Such studies on this compound could elucidate its behavior in solution and its potential interactions with other molecules, complementing the static picture provided by quantum chemical calculations.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra.

For this compound, DFT methods have been used to calculate its vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.nettandfonline.com The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other limitations of the theoretical model. The predicted spectra can help in the assignment of experimental vibrational bands to specific molecular motions. Similarly, the calculation of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can aid in the structural elucidation of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Method/Basis Set | Predicted Value |

| C=N Stretch (IR) | DFT/B3LYP/6-311++G(d,p) | ~1640 cm⁻¹ |

| O-H Stretch (IR) | DFT/B3LYP/6-311++G(d,p) | ~3400 cm⁻¹ |

| ¹H NMR (Oxime -OH) | GIAO/DFT | ~8.5 ppm |

| ¹³C NMR (C=N) | GIAO/DFT | ~150 ppm |

Electronic Structure and Chemical Reactivity Indices

The electronic structure of this compound, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), provides crucial information about its chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. researchgate.nettandfonline.com A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated using conceptual DFT. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These indices help in predicting the reactive sites of the molecule and its behavior in chemical reactions. For instance, the electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 4: Calculated Electronic Properties and Reactivity Indices for this compound

| Parameter | Method/Basis Set | Calculated Value (eV) |

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -6.2 |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | -0.8 |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | 5.4 |

| Electronegativity (χ) | DFT/B3LYP/6-311++G(d,p) | 3.5 |

| Chemical Hardness (η) | DFT/B3LYP/6-311++G(d,p) | 2.7 |

| Electrophilicity Index (ω) | DFT/B3LYP/6-311++G(d,p) | 2.26 |

Chemical Reactivity and Transformations of 4 Methoxybenzaldehyde Oxime

Reactions at the Oxime Moiety

The carbon-nitrogen double bond and the hydroxyl group of the oxime are the primary sites of reactivity, participating in dehydration, etherification, and metathesis reactions.

Dehydration to Nitriles

The dehydration of aldoximes is a fundamental route for the synthesis of nitriles. 4-Methoxybenzaldehyde (B44291) oxime can be efficiently converted to 4-methoxybenzonitrile (B7767037), a valuable compound in various chemical industries. google.comresearchgate.net This transformation involves the elimination of a water molecule from the oxime group.

A variety of reagents and catalytic systems have been developed to achieve this conversion. One common approach is a 'one-pot' synthesis where 4-methoxybenzaldehyde is first converted to the oxime intermediate, which is then dehydrated in the presence of an agent like thionyl chloride without isolation. google.com This method can achieve yields of over 90%. google.com Other effective dehydrating systems include the use of triphenylphosphine (B44618) in combination with N-halosulfonamides, which proceeds rapidly at room temperature. rhhz.net Catalytic methods employing heteropolyacids supported on silica (B1680970) have also been shown to be effective, with electron-donating groups like the methoxy (B1213986) group on the aromatic ring leading to excellent yields of the corresponding nitrile. tandfonline.com The reaction can also be promoted by UV light in a metal- and photocatalyst-free process, where the aldehyde reacts with hydroxylamine (B1172632) to form the oxime in situ, which then dehydrates to the nitrile. researchgate.net

Table 1: Selected Methods for Dehydration of 4-Methoxybenzaldehyde Oxime

| Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Thionyl Chloride | Organic Solvent | 15–30 °C, 2–8 h | >90 | google.com |

| PPh₃ / TCBDA | Dichloromethane | Room Temperature | 95 | rhhz.net |

| HPW-SiO₂ | Toluene | 373 K, 4.5 h | 92 | tandfonline.com |

| Hydroxylamine-O-sulfonic acid | Ethanol (B145695) | Reflux, 4 h | 10 (Side Product) | arkat-usa.org |

Formation of Oxime Ethers

The hydroxyl group of this compound can be alkylated or arylated to form oxime ethers, which are significant synthons for a wide array of biologically important molecules. thieme-connect.com The synthesis of these ethers can be achieved through several pathways.

A common method is the Williamson ether synthesis, where the oxime is deprotonated with a base like potassium hydroxide (B78521) (KOH) and then reacted with an alkyl halide. polyu.edu.hk This reaction can be conveniently carried out in a mixture of aqueous dimethyl sulfoxide (B87167) (DMSO) at room temperature. polyu.edu.hk Another powerful method involves the Lewis acid-catalyzed ring-opening of activated aziridines with this compound, yielding functionalized oxime amino ethers. thieme-connect.comthieme-connect.com For instance, BF₃·OEt₂ catalyzes the reaction between N-arylsulfonylaziridines and the oxime to produce the corresponding ethers in high yields. thieme-connect.com Furthermore, heteropolyacids have been shown to catalyze the O-alkylation of oximes with various alcohols in the green solvent dimethyl carbonate, proceeding through a carbocation mechanism. rsc.org

Table 2: Synthesis of Oxime Ethers from this compound

| Reagent(s) | Catalyst/Base | Solvent | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| N-Tosylaziridine | BF₃·OEt₂ | Dichloromethane | Oxime Amino Ether | 83 | thieme-connect.com |

| Ethyl Bromide | KOH | aq. DMSO | O-Ethyl Oxime Ether | 96 | polyu.edu.hk |

| Benzyl Alcohol | H₃PW₁₂O₄₀·xH₂O | Dimethyl Carbonate | O-Benzyl Oxime Ether | High | rsc.org |

| 4-Bromobenzyl Bromide | N/A | N/A | O-(4-bromobenzyl) oxime | N/A | jst.go.jpresearchgate.netresearchgate.net |

Oxime Metathesis Reactions

Oxime metathesis is a dynamic covalent reaction involving the exchange of groups between two oxime ether molecules. uniroma1.itrsc.org This process is typically catalyzed by a strong acid, such as para-toluenesulfonic acid (p-TSA). uniroma1.itrsc.org The reaction proceeds through a proposed 4-membered cyclic intermediate, allowing for the reversible cleavage and reformation of N-O and C=N bonds. uniroma1.it

In a representative system, the metathesis between 4-methoxybenzaldehyde O-hexyl oxime (an electron-donating group-substituted oxime) and another aromatic oxime ether can be studied to understand the influence of electronic effects on the reaction rate. rsc.org The reaction reaches an equilibrium state, and the position of this equilibrium is influenced by the electronic nature of the substituents on the aromatic rings of the exchanging partners. uniroma1.itrsc.org This tunable reactivity makes oxime metathesis a valuable tool in dynamic combinatorial chemistry and for the development of covalent adaptable networks (CANs). uniroma1.it

Table 3: Example of an Acid-Catalyzed Oxime Metathesis Reaction

| Reactant 1 | Reactant 2 | Catalyst | Products at Equilibrium | Reference(s) |

|---|

Aromatic Ring Functionalization and Substituent Effects

The methoxy group (-OCH₃) at the para-position of the benzene (B151609) ring exerts a significant electronic influence on the reactivity of this compound. As a strong electron-donating group (EDG) through resonance, it increases the electron density of the aromatic ring and influences the reactivity at the oxime moiety.

This electron-donating effect is evident in several reactions:

Dehydration to Nitriles: In catalytic dehydration reactions, the presence of the electron-donating methoxy group facilitates the reaction, leading to excellent yields of 4-methoxybenzonitrile compared to oximes with electron-withdrawing groups. tandfonline.com

Formation of Oxime Ethers: In the Lewis acid-catalyzed reaction with aziridines, the electronic nature of the N-arylsulfonyl group on the aziridine (B145994) was studied, but the this compound itself serves as an effective nucleophile in these transformations. thieme-connect.com

Oxime Metathesis: The rate of oxime metathesis is highly dependent on the electronic nature of the aromatic substituents. An electron-donating group like the methoxy group on one of the exchanging oxime ethers plays a key role in stabilizing intermediates and influencing the kinetics of the dynamic exchange. uniroma1.itrsc.org

While direct functionalization of the aromatic ring of this compound is less commonly reported than reactions at the oxime, the existing methoxy group directs potential electrophilic aromatic substitution to the ortho positions (relative to the methoxy group).

Role in Complex Molecule Synthesis Pathways

This compound and its derivatives serve as crucial building blocks in the synthesis of more complex and functionally rich molecules. chemimpex.com

Synthesis of Biologically Active Compounds: Oxime ethers derived from this compound are precursors to a variety of compounds with potential biological activities. For example, 4-methoxybenzaldehyde O-(4-bromobenzyl) oxime is noted for its larvicidal activity. jst.go.jpresearchgate.net Novel oxime ether derivatives are frequently synthesized and screened for fungicidal and insecticidal properties. jst.go.jpresearchgate.net

Precursors to Chiral Molecules: The oxime functionality can participate in asymmetric reactions. For instance, this compound is used as an oxygen-centered nucleophile in the enantioselective oxa-Michael addition to β-CF₃-β-disubstituted nitroalkenes, catalyzed by chiral thioureas. researchgate.net This reaction produces trifluoromethylated oxime ethers with high enantioselectivity, which are precursors to valuable β-amino-α-trifluoromethyl alcohols. researchgate.net

Intermediates for Heterocycles: The reactivity of the oxime group allows it to be incorporated into heterocyclic structures, which are prevalent scaffolds in medicinal chemistry.

The versatility of this compound as a synthetic intermediate stems from the distinct reactivity of its oxime and aromatic moieties, allowing for sequential or one-pot transformations to build molecular complexity.

Applications of 4 Methoxybenzaldehyde Oxime in Organic Synthesis

Building Block in Pharmaceutical Precursor Synthesis

4-Methoxybenzaldehyde (B44291) oxime is a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comlookchem.com The oxime functional group is a key feature that can be transformed into other functionalities or can itself be part of a biologically active structure. Oxime derivatives, in general, are investigated for a wide range of biological activities, including antimicrobial, antioxidant, antitumor, and antiviral properties. orientjchem.orgorientjchem.org

Research has demonstrated the utility of this compound in the development of novel therapeutic agents. For instance, it has been used in the synthesis of fluorinated benzaldoximes to study their antimycobacterial properties against strains like Mycobacterium terrae. jocpr.com In one study, 4-methoxybenzaldehyde oxime showed a minimum inhibitory concentration (MIC) of ≥200 μg/mL. jocpr.com

Furthermore, it serves as a foundational structure for creating oxime esters with potential cytotoxic effects. In a study evaluating undecenoic acid-based oxime esters, the derivative of 4-methoxybenzaldehyde was synthesized and tested against various cancer cell lines. niscpr.res.in These studies highlight the role of this compound as a versatile starting material in medicinal chemistry research, aimed at discovering new drug candidates. chemimpex.comniscpr.res.in

| Derivative Class | Target Application | Research Finding |

| Fluorinated Benzaldoximes | Antimycobacterial Agents | This compound showed activity against Mycobacterium terrae with a MIC ≥200 μg/mL. jocpr.com |

| Undecenoic Acid Oxime Esters | Cytotoxic Agents (Anticancer) | The oxime ester derivative of 4-methoxybenzaldehyde was synthesized and evaluated for its activity against various cancer cell lines, including HeLa, B16-F10, and SKOV3. niscpr.res.in |

| General Oxime Derivatives | Various Therapeutic Agents | Oximes are explored for antimicrobial, antioxidant, antitumor, and antiviral properties. orientjchem.orgorientjchem.org |

Intermediate in Agrochemical Development

In the field of agricultural chemistry, this compound functions as a key intermediate in the creation of new pesticides, including fungicides and insecticides. chemimpex.com The oxime ether chemical class, in particular, has shown significant potential for the development of effective agrochemicals. researchgate.net

Specific derivatives of this compound have been synthesized and tested for their biological activity against common agricultural pests. Research has shown that compounds derived from it exhibit notable larvicidal and fungicidal efficacy. For example, 4-methoxybenzaldehyde O-(4-bromobenzyl) oxime demonstrated good larvicidal activity against the green peach aphid, Myzus persicae. researchgate.net The same study also found that its analogues displayed excellent fungicidal activity against Rhizoctonia solani, a pathogenic fungus that causes diseases in a wide range of plants. researchgate.net These findings underscore the compound's importance as a scaffold for developing new and effective crop protection agents.

| Derivative | Target Pest/Pathogen | Biological Activity |

| 4-Methoxybenzaldehyde O-(4-bromobenzyl) oxime | Myzus persicae (Green Peach Aphid) | Good larvicidal activity. researchgate.net |

| Analogues of 4-Methoxybenzaldehyde O-(4-bromobenzyl) oxime | Rhizoctonia solani (Fungus) | Excellent fungicidal activity. researchgate.net |

Utilization in Fine Chemical Production

This compound is a significant intermediate in the synthesis of various fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. chemimpex.com Its utility is highlighted in the production of nitriles, which are valuable precursors in many industrial processes.

A notable application is the synthesis of 4-methoxybenzonitrile (B7767037). A "one-pot" method has been developed where 4-methoxybenzaldehyde is first converted to this compound as an intermediate. google.com This intermediate is then dehydrated in the same reaction vessel to produce 4-methoxybenzonitrile with a high yield of over 90%. google.com This process is efficient, involving reagents like thionyl chloride as the dehydrating agent and solvents such as methylene (B1212753) chloride. google.com The reaction is typically carried out at temperatures between 15-30 °C. google.com Such efficient synthetic routes are crucial in fine chemical production for ensuring high purity and yield while simplifying the manufacturing process. google.com

| Product | Intermediate | Key Reagents | Solvent | Temperature | Yield |

| 4-Methoxybenzonitrile | This compound | Oximating agent, Thionyl chloride (dehydrating agent) | Methylene Chloride | 15-35 °C | >90% google.com |

Reagent in Analytical Methodologies

Oximes have historically been valuable reagents for the identification and characterization of aldehydes and ketones. this compound and its analogues are utilized in analytical chemistry, primarily for the detection and quantification of metal ions. chemimpex.comresearchgate.netresearchgate.net The oxime group, often in conjunction with a nearby hydroxyl group, can form stable, colored complexes with various metal ions, enabling their analysis through gravimetric or spectrophotometric methods. researchgate.netscispace.com

While direct applications of this compound are part of general qualitative analysis for carbonyl compounds, its structural analogues have been developed into specific analytical reagents. chemimpex.com For example, 2-hydroxy-4-methoxybenzophenone oxime has been established as a reagent for the gravimetric and spectrophotometric determination of copper(II). researchgate.netscispace.com This reagent forms a brown precipitate with Cu(II) in a pH range of 2.5-9.0, with the complex having a metal-to-ligand stoichiometry of 1:2. researchgate.netscispace.com Similarly, 2-hydroxy-3-methoxy benzaldehyde (B42025) oxime is used for the extractive spectrophotometric determination of cerium(IV). researchgate.net These examples demonstrate the functional principle by which this compound operates as an analytical reagent, forming detectable complexes that are crucial for quality control and chemical analysis. chemimpex.com

| Analytical Reagent (Analogue) | Analyte | Method | Wavelength (λmax) |

| 2-Hydroxy-4-methoxybenzophenone oxime | Copper(II) | Gravimetric & Spectrophotometric | 400 nm researchgate.netscispace.com |

| 2-Hydroxy-3-methoxy benzaldehyde oxime | Cerium(IV) | Extractive Spectrophotometry | 440 nm researchgate.net |

Future Research Directions for 4 Methoxybenzaldehyde Oxime

Development of Novel Synthetic Routes

The pursuit of more efficient, environmentally friendly, and scalable methods for synthesizing 4-Methoxybenzaldehyde (B44291) oxime is a significant area of future research. Traditional methods are being challenged by innovative approaches that prioritize green chemistry principles.

Recent advancements have highlighted the potential of mechanochemical synthesis , a solvent-free approach that utilizes mechanical force to initiate chemical reactions. rsc.orgmdpi.comnih.gov This method has shown promise for the conversion of aldehydes, including derivatives of benzaldehyde (B42025), into their corresponding oximes with high yields and purity. rsc.orgresearchgate.net Research in this area is expected to focus on optimizing reaction conditions, exploring different grinding techniques, and scaling up the process for industrial applications. mdpi.comnih.gov The use of catalysts such as KF/nano-γ-Al2O3 under high-speed vibration milling is another promising solvent-free method that has been explored for related compounds. rsc.org

Furthermore, eco-friendly catalytic systems are gaining traction. Studies have demonstrated the use of catalysts like MnCl2·4H2O and CeCl3·7H2O for the methoximation of aromatic aldehydes, offering mild reaction conditions and high yields. nih.govroyalsocietypublishing.org Future work will likely involve the discovery of even more benign and reusable catalysts. The development of one-pot syntheses, such as the conversion of alcohols to oximes using ionic liquids, also presents a facile and eco-friendly alternative. academie-sciences.fr

Electrochemical methods, which use electricity to drive chemical reactions, offer another green alternative. The tandem synthesis of oximes from alcohols using KNO3 as a nitrogen source mediated by tin microspheres is an example of such an approach that could be adapted for 4-Methoxybenzaldehyde oxime. rsc.org

| Synthesis Method | Key Features | Potential Advantages |

| Mechanochemistry | Solvent-free, uses mechanical force | Environmentally friendly, high yields, suitable for various aldehydes. rsc.orgmdpi.com |

| Eco-friendly Catalysis | Utilizes benign catalysts (e.g., MnCl2, CeCl3) | Mild conditions, high efficiency, reduced waste. nih.govroyalsocietypublishing.org |

| Electrochemical Synthesis | Employs electricity to drive reactions | Green, potential for high selectivity. rsc.org |

| One-pot Synthesis | Combines multiple reaction steps | Increased efficiency, reduced purification steps. academie-sciences.fr |

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the molecular structure and spectroscopic properties of this compound is fundamental to predicting its behavior and designing new applications. While basic characterization has been performed, advanced investigations can provide deeper insights.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms. While 1H and 13C NMR data are available, advanced NMR techniques could further probe the molecule's dynamics and conformation in solution. rsc.orgkoreascience.krresearchgate.netresearchgate.net For instance, two-dimensional NMR experiments can reveal through-bond and through-space correlations between nuclei, offering a more complete picture of the molecular structure.

Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of a molecule. rsc.orgkoreascience.kr Detailed analysis of the IR and Raman spectra of this compound, supported by computational calculations, can provide a comprehensive assignment of its vibrational frequencies and offer insights into its bonding characteristics. nih.gov

| Spectroscopic Technique | Information Gained | Research Focus |

| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles, intermolecular interactions. iucr.org | Elucidating packing and hydrogen bonding in new derivatives. |

| Advanced NMR Spectroscopy | Connectivity, conformation in solution, dynamic processes. rsc.orgresearchgate.net | 2D NMR studies for detailed structural assignment. |

| IR & Raman Spectroscopy | Vibrational modes, functional groups, bonding characteristics. koreascience.krnih.gov | In-depth analysis with computational support for complete vibrational assignment. |

Expansion of Computational Modeling Studies

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction mechanisms. For this compound, computational studies, particularly using Density Functional Theory (DFT) , have been employed to investigate its conformational, spectroscopic, and optical properties. researchgate.nettandfonline.com

Future computational work could expand on these initial studies. DFT calculations can be used to:

Predict the most stable conformers of the molecule with greater accuracy. researchgate.net

Simulate spectroscopic data (NMR, IR, UV-Vis) to aid in the interpretation of experimental results. tandfonline.com

Investigate the electronic structure and frontier molecular orbitals to understand its reactivity and potential for electronic applications.

Model the reaction pathways of its synthesis and transformations, such as the Beckmann rearrangement.

Molecular docking studies have been used to predict the binding interactions of oxime derivatives with biological targets like enzymes and DNA. researchgate.nettandfonline.com Expanding these studies to a wider range of proteins could uncover new potential pharmaceutical applications for this compound and its derivatives. Molecular dynamics simulations can further provide insights into the stability and behavior of these complexes over time. acs.org

| Computational Method | Application | Future Directions |

| Density Functional Theory (DFT) | Predicting molecular structure, spectra, and reactivity. researchgate.nettandfonline.com | Modeling reaction mechanisms, exploring electronic properties. |

| Molecular Docking | Predicting binding modes with biological targets. researchgate.net | Screening against a wider range of proteins for drug discovery. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and complexes. acs.org | Investigating the stability of ligand-protein interactions over time. |

Exploration of New Reactivity Profiles and Catalytic Applications

The oxime functional group is known for its rich reactivity, serving as a precursor to a variety of other functional groups. Future research will likely focus on exploring new transformations of this compound and its potential as a catalyst or ligand in catalysis.

The Beckmann rearrangement , a classic reaction of oximes, can be used to synthesize amides. Investigating this rearrangement for this compound under various conditions (e.g., using novel catalysts) could lead to efficient syntheses of valuable amide-containing compounds.

The nitrogen and oxygen atoms of the oxime group can act as ligands , coordinating to metal centers to form stable complexes. These metal complexes could exhibit interesting catalytic properties. Research in this area would involve the synthesis and characterization of new metal complexes of this compound and testing their efficacy in various catalytic reactions, such as cross-coupling reactions or oxidations.

Furthermore, the reactivity of the C=N double bond can be exploited in various addition and cycloaddition reactions to generate novel heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Design and Synthesis of Advanced Derivatives for Material Science

The structural features of this compound make it an attractive building block for the synthesis of advanced materials. Its aromatic ring and functionalizable oxime group allow for the systematic modification of its properties.

Derivatives of this compound could be designed and synthesized for applications in polymer science . chemimpex.com By incorporating the oxime moiety into polymer backbones or as pendant groups, it may be possible to create polymers with enhanced thermal stability, specific reactivity, or the ability to form cross-linked networks.

The potential for this compound and its derivatives to form liquid crystals is another area of interest. The rigid aromatic core combined with a flexible side chain (introduced via the oxime group) is a common structural motif in liquid crystalline materials. The synthesis of a series of derivatives with varying chain lengths and terminal groups could lead to the discovery of new materials with desirable mesomorphic properties.

Additionally, the electronic properties of this compound derivatives could be tuned for applications in organic electronics . By introducing electron-donating or electron-withdrawing groups, it may be possible to create materials with specific semiconducting or photophysical properties for use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The synthesis of oxime ether derivatives has already shown promise in the development of bioactive compounds, and similar strategies could be applied to create new materials. researchgate.net

| Application Area | Design Strategy | Potential Properties |

| Polymer Science | Incorporation into polymer chains or as side groups. chemimpex.com | Enhanced thermal stability, reactivity, cross-linking ability. |

| Liquid Crystals | Synthesis of derivatives with varied side chains. | Desirable mesomorphic properties for display technologies. |

| Organic Electronics | Introduction of electron-donating/withdrawing groups. | Tailored semiconducting and photophysical properties for electronic devices. |

Q & A

Q. Characterization methods and data :

- 1H NMR (CDCl₃) :

- δ 8.12 (s, 1H, CH=N), 7.54–6.91 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), and a broad OH peak at δ 3.89–3.82 (exchanges with D₂O) .

- 1H NMR (DMSO-d₆) :

- δ 8.13 (s, 1H), 7.75 (d, J = 8.6 Hz, 2H), 6.91 (d, J = 8.6 Hz, 2H), 3.85 (s, 3H) .

- 13C NMR (DMSO-d₆) :

- δ 160.1 (C-OCH₃), 147.6 (C=N), 127.8, 125.6, 114.2 (aromatic carbons), 55.2 (OCH₃) .

- IR (KBr) : Peaks at 3307 cm⁻¹ (O-H), 1608 cm⁻¹ (C=N), and 1252 cm⁻¹ (C-O) .

- Melting Point : 131–133°C .

Note : Solvent choice (e.g., CDCl₃ vs. DMSO-d₆) impacts chemical shifts due to hydrogen bonding .

Basic: What storage conditions are recommended for this compound?

Store the compound in a tightly sealed container at -20°C to prevent degradation. Avoid moisture and oxidizing agents, which may compromise the oxime functionality .

Advanced: How do catalytic amine buffers enhance oxime formation from 4-Methoxybenzaldehyde?

Catalytic amine buffers (e.g., ABC6) accelerate reaction rates by stabilizing intermediates:

- Rate Enhancement : ABC6 increases the rate to ~10 M⁻¹s⁻¹, a 60-fold improvement over phosphate buffers for electron-rich aldehydes like 4-Methoxybenzaldehyde .

- Optimization : Adjust buffer concentration (1–5 mM) and maintain pH 7–8 for maximal efficiency.

Advanced: How can dynamic isomerization of oximes be analyzed?

GC-FTIR resolves syn/anti isomers by tracking wavenumber-specific bands (e.g., 1650–1750 cm⁻¹ for C=N). Multivariate curve resolution (MCR) quantifies isomer interconversion kinetics .

Advanced: How to address NMR data discrepancies for this compound?

- Solvent Effects : In CDCl₃, the OH proton is visible (δ ~3.82–3.89) due to hydrogen bonding, while in DMSO-d₆, solvent signals may obscure it.

- Resolution : Use 2D NMR (COSY, HSQC) for unambiguous assignments in complex solvents .

Advanced: What strategies optimize oxime derivatization?

- Excess Reagents : Use 1.5–2.0 equivalents of NH₂OH·HCl to drive reactions (e.g., pyrazole-4-carboxylic oxime ester synthesis) .

- Purification : Recrystallize with ethanol/water mixtures to remove unreacted reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.